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molecular formula C8H8BrNO2 B2811583 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine CAS No. 884495-16-3

5-Bromo-2-(1,3-dioxolan-2-yl)pyridine

Cat. No. B2811583
M. Wt: 230.061
InChI Key: VYCADPDVDFTZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163402B2

Procedure details

Ethyleneglycol (14.88 g, 0.24 mol) and p-toluenesulfonic acid (3 g, 0.16 mol) are added to a solution of 5-bromopyridine-2-carbaldehyde (30 g, 0.16 mol) in toluene (150 ml) at room temperature and the mixture is stirred for 10 hrs at refluxing temperature. After cooling to room temperature, the mixture is quenched with saturated aqueous NH4Cl, extracted with CH2Cl2 and washed with H2O. The aqueous layer is extracted with CH2Cl2 and the combined organic extract is washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane-AcOEt (9:1 VAT)) to afford 5-bromo-2-(1,3-dioxolan-2-yl)pyridine (30.9 g, 84%) as a colorless oil). 1H NMR (400 MHz, CDCl3) δ 8.69 (s, 1H), 7.87 (m, 1H), 7.45 (m, 1H), 5.83 (s, 1H), 4.13 (m, 4H).
Quantity
14.88 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].C1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:16][C:17]1[CH:18]=[CH:19][C:20]([CH:23]=O)=[N:21][CH:22]=1>C1(C)C=CC=CC=1>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([CH:23]2[O:4][CH2:1][CH2:2][O:3]2)=[N:21][CH:22]=1

Inputs

Step One
Name
Quantity
14.88 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature
CUSTOM
Type
CUSTOM
Details
the mixture is quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
washed with H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
the combined organic extract
WASH
Type
WASH
Details
is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (hexane-AcOEt (9:1 VAT))

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 30.9 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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